molecular formula C7H6N2O2 B13503570 5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid

5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B13503570
M. Wt: 150.13 g/mol
InChI Key: WNCHVQWDEWPBCS-UHFFFAOYSA-N
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Description

5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with a cyano group at the 5-position, a methyl group at the 4-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization can form the pyrrole ring . Another approach includes the cyclization of glycine-derived enamino amides .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.

Scientific Research Applications

5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the pyrrole ring, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C7H6N2O2

Molecular Weight

150.13 g/mol

IUPAC Name

5-cyano-4-methyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C7H6N2O2/c1-4-2-5(7(10)11)9-6(4)3-8/h2,9H,1H3,(H,10,11)

InChI Key

WNCHVQWDEWPBCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C(=O)O)C#N

Origin of Product

United States

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